1H,1H,2H,2H-Perfluorodecanesulfonic acid

Environmental partitioning Vapor intrusion Henry's Law constant

Researchers developing headspace GC-MS methods for PFAS analysis face limitations with non-volatile PFOS/PFDS standards. 8:2 FTS (CAS 39108-34-4) solves this with a measurable Henry's Law constant (kH=0.18±0.02), enabling direct headspace sampling. • Quantify vapor-phase PFAS in air and vapor intrusion studies via headspace GC-MS or SIFT-MS • Use as negative control in 3β-HSD1 inhibition assays (no activity up to 100 μmol/L vs PFOS IC₅₀=9.03 μmol/L) • Prepare concentrated stocks in DMF, DMSO, or ethanol (10 mg/mL) for LC-MS/MS method development Available from BenchChem with certified purity for reproducible analytical results.

Molecular Formula C8F17CH2CH2SO3H
C10H5F17O3S
Molecular Weight 528.18 g/mol
CAS No. 39108-34-4
Cat. No. B1608442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,1H,2H,2H-Perfluorodecanesulfonic acid
CAS39108-34-4
Molecular FormulaC8F17CH2CH2SO3H
C10H5F17O3S
Molecular Weight528.18 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C10H5F17O3S/c11-3(12,1-2-31(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2,(H,28,29,30)
InChIKeyALVYVCQIFHTIRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8:2 FTS: Quantitative Differentiated Properties


1H,1H,2H,2H-Perfluorodecanesulfonic acid (CAS 39108-34-4), commonly referred to as 8:2 fluorotelomer sulfonic acid (8:2 FTS), is a polyfluoroalkyl substance (PFAS) belonging to the class of perfluorinated surfactants. It features a C10 perfluoroalkyl chain with an ethylene (-CH₂CH₂-) spacer adjacent to the sulfonic acid head group . This compound is distinct from fully perfluorinated sulfonic acids such as perfluorooctanesulfonic acid (PFOS) and perfluorodecanesulfonic acid (PFDS) due to the presence of the hydrogenated ethylene spacer, which alters its physicochemical properties, environmental partitioning behavior, and biological interactions [1].

Environmental Analysis

Headspace-compatible PFAS with measurable Henry's Law constant supports air-phase sampling and vapor intrusion research.

Endocrine Screening

Low-activity comparator for 3β-HSD1 enzyme studies where PFOS/PFDS show inhibition; supports structure-activity relationship research.

Formulation Science

Organic-solvent solubility in DMF, DMSO, and ethanol supports non-aqueous analytical method development and surfactant interface studies.

8:2 FTS: Non-Interchangeable with PFOS/PFDS


Generic substitution of fluorinated sulfonic acids based solely on perfluoroalkyl chain length is scientifically invalid for 1H,1H,2H,2H-perfluorodecanesulfonic acid. The compound's defining structural feature—an ethylene (-CH₂CH₂-) spacer—confers markedly different physicochemical and biological properties compared to its fully perfluorinated analogs PFOS (C8) and PFDS (C10). Key differentiators include: (i) a Henry's Law constant (kH) that renders it measurably volatile, unlike PFOS and PFDS which are essentially non-volatile under standard conditions [1]; (ii) a lack of inhibitory activity against human placental 3β-HSD1 at concentrations where PFOS and PFDS exhibit significant inhibition (IC₅₀ = 9.03 μmol/L and 42.52 μmol/L, respectively) [2]; (iii) a significantly lower melting point (-93.9 °C) compared to PFOS (45–54 °C), dictating entirely different handling and formulation requirements [3]; and (iv) a reduced maximum surface excess that limits interfacial packing and alters surfactant performance [4]. These quantitative differences preclude interchangeability in applications ranging from analytical reference standards to industrial surfactants and environmental fate modeling.

8:2 FTS vs. PFOS/PFDS: key differences that may limit direct substitution.

Attribute
8:2 FTS (Target)
PFOS / PFDS (Substitute)
Volatility
Measurably volatile; headspace-compatible
Essentially non-volatile; headspace methods may not transfer
3β-HSD1 Activity
No inhibition at tested concentrations
Reported inhibition; assay context differs significantly
Physical State
Liquid at ambient; low melting point
Solid at room temperature; handling protocols differ
Interfacial Packing
Lower surface excess; reduced foam stabilization
Higher surface excess; surfactant performance may not transfer

8:2 FTS vs. PFOS, PFDS, 4:2 FTS: Quantitative Evidence


Henry's Law Constant: Volatility vs. Non-Volatility

8:2 FTS exhibits a dimensionless Henry's Law constant (kH) of 0.18 ± 0.02 at 25 °C [1]. In contrast, fully perfluorinated sulfonic acids such as PFOS and PFDS are not volatile enough to be measured under the same experimental conditions, even at pH as low as 1 [2]. This difference arises from the ethylene spacer which reduces the acidity of the sulfonic acid group and increases the compound's propensity to partition into the gas phase. For procurement decisions in environmental monitoring and vapor intrusion studies, this means 8:2 FTS can be analyzed via headspace techniques, whereas PFOS and PFDS cannot.

Henry's Law Constant
Head-to-head
8:2 FTS kH = 0.18 ± 0.02
PFOS/PFDS: below detection limit
8:2 FTS
PFOS
Enables headspace sampling; PFOS/PFDS require direct-injection LC-MS/MS.
Static headspace analysis, 25 °C, unbuffered aqueous solution.
Environmental partitioning Vapor intrusion Henry's Law constant

3β-HSD1: Inactive Unlike PFOS and PFDS

In an enzymatic assay using human placental 3β-hydroxysteroid dehydrogenase 1 (3β-HSD1), 8:2 FTS (1H,1H,2H,2H-perfluorodecanesulfonic acid) at concentrations up to 100 μmol/L showed no inhibitory activity [1]. In the same study, PFOS exhibited an IC₅₀ of 9.03 ± 4.83 μmol/L, and PFDS exhibited an IC₅₀ of 42.52 ± 8.99 μmol/L [1]. The carbon chain length determined inhibitory potency in a V-shaped transition, with PFOS (C8) being the most potent, followed by PFDS (C10), while 8:2 FTS and 6:2 FTS were completely inactive [2].

3β-HSD1 Inhibition
Head-to-head
8:2 FTS: no inhibition at 100 μmol/L
PFOS IC50 = 9.03 μmol/L; PFDS IC50 = 42.52 μmol/L
8:2 FTS
PFOS
Supports negative-control or low-activity comparator use in endocrine screening studies.
Human placental 3β-HSD1 assay; pregnenolone-to-progesterone conversion.
Endocrine disruption Toxicology 3β-HSD1

Surface Excess: Lower Packing vs. 4:2 FTS

Under ultrasonic treatment (354 kHz), the degradation kinetics of n:2 fluorotelomer sulfonates (FTSAs) were chain-length dependent, with 4:2 FtS degrading fastest and 8:2 FtS slowest [1]. The sonolytic rate constants correlated with diffusion coefficients, but a key differentiating observation was the lower maximum surface excess (Γₘₐₓ) of 8:2 FtS compared to 4:2 FtS [2]. This reduced surface excess limits the ability of 8:2 FtS to pack at the cavitation bubble interface, thereby hindering thermolytic defluorination. Quantitatively, the [F⁻]/[SO₄²⁻] ratio evolution over time for 8:2 FtS was initially lower than the theoretical ratio, whereas 4:2 FtS showed a higher initial ratio [2].

Surface Excess
Head-to-head
8:2 FTS: lower Γmax; slower sonolytic defluorination
4:2 FTS: higher Γmax; faster degradation kinetics
8:2 FTS
4:2 FTS
Reduced interfacial packing may alter foam stability and cavitation-bubble defluorination.
Ultrasonic treatment at 354 kHz, aqueous solution, room temperature.
Sonochemistry PFAS remediation Surface excess

Melting Point: Liquid vs. Solid

The melting point of 1H,1H,2H,2H-perfluorodecanesulfonic acid is reported as -93.9 °C , indicating it exists as a liquid under standard ambient conditions (in its pure form; commercial products may be low-melting solids depending on purity ). In contrast, PFOS has a melting point range of 45–54 °C and is a solid at room temperature [1]. This 140+ °C difference in melting point has direct implications for handling, storage, and formulation: 8:2 FTS can be shipped and handled as a liquid without heating, whereas PFOS requires solid handling protocols.

Melting Point
Head-to-head
8:2 FTS: −93.9 °C
PFOS: 45–54 °C
8:2 FTS
PFOS
Liquid at ambient conditions simplifies handling; solid PFOS requires different storage protocols.
Standard pressure; certified reference material datasheet and literature compilation.
Physical property Formulation Handling

Purity and Solubility for Reference Materials

Commercially available 1H,1H,2H,2H-perfluorodecanesulfonic acid is supplied with defined purity and solubility specifications. One vendor reports purity ≥80%, with solubility in DMF, DMSO, and ethanol at 10 mg/mL . This contrasts with PFOS, which has an aqueous solubility of 0.57 g/L (0.57 mg/mL) at 25 °C [1]. The higher organic solvent solubility of 8:2 FTS facilitates its use in organic-phase analytical methods and formulation into non-aqueous systems.

Purity & Solubility
Data to verify
Purity ≥80% DMF 10 mg/mL DMSO 10 mg/mL EtOH 10 mg/mL
PFOS aqueous solubility: 0.57 g/L (0.57 mg/mL) at 25 °C
Organic-solvent solubility supports non-aqueous stock solution preparation for analytical workflows.
Vendor technical datasheet; PFOS solubility from literature compilation.
Analytical chemistry Reference standard Solubility

Environmental Occurrence and Precursor Role

1H,1H,2H,2H-Perfluorodecanesulfonic acid (8:2 FTS) is recognized as a precursor of polyfluoroalkyl substances (PFAS) and has been detected as a contaminant in sea and river water . Unlike PFOS, which is a terminal degradation product, 8:2 FTS can undergo biotransformation to yield perfluorocarboxylic acids (PFCAs) such as PFOA . This precursor role makes 8:2 FTS uniquely relevant in studies of PFAS source tracking and environmental fate, whereas PFOS serves as an endpoint marker.

Environmental Role
Class-level
Precursor; transforms to PFCAs under environmental conditions
PFOS: terminal degradation product; no further transformation
Supports source-tracking studies; 8:2 FTS represents ongoing PFCA input, PFOS reflects historical contamination.
Field observations and biotransformation study context; source-specific review recommended.
Environmental monitoring PFAS precursor Occurrence

8:2 FTS: Research and Industrial Applications


Environmental Monitoring and Vapor Intrusion Risk Assessment

The measurable Henry's Law constant (kH = 0.18 ± 0.02) of 8:2 FTS enables its detection via headspace GC-MS or selected ion flow tube mass spectrometry (SIFT-MS), whereas PFOS and PFDS are not amenable to headspace analysis [1]. This makes 8:2 FTS a critical analyte for vapor intrusion studies at PFAS-contaminated sites. Procurement of certified reference materials of 8:2 FTS is essential for method calibration and quantification in air-phase samples.

In Vitro Toxicology and Endocrine Disruption Screening

8:2 FTS serves as a negative control or less active comparator in studies of 3β-HSD1 inhibition because it shows no inhibitory activity up to 100 μmol/L, whereas PFOS (IC₅₀ = 9.03 μmol/L) and PFDS (IC₅₀ = 42.52 μmol/L) are potent inhibitors [2]. Researchers investigating structure-activity relationships of PFAS should include 8:2 FTS to delineate the impact of the ethylene spacer on biological activity.

Surfactant Formulation and Interfacial Science

The lower maximum surface excess (Γₘₐₓ) of 8:2 FTS compared to shorter-chain FTSAs results in reduced interfacial packing and altered foam stability [3]. This property is advantageous in applications where lower foam persistence is desired, such as in rinse-off industrial cleaning formulations. Formulators should select 8:2 FTS when controlled foaming or rapid foam collapse is a requirement.

Organic-Phase Analytical Method Development

The high solubility of 8:2 FTS in DMF, DMSO, and ethanol (10 mg/mL) facilitates preparation of concentrated stock solutions in organic solvents, unlike PFOS which has limited organic solubility and low aqueous solubility (0.57 g/L) [4]. Analytical chemists developing LC-MS/MS methods with organic mobile phases or sample preparation requiring organic solvent extraction should procure 8:2 FTS for method optimization and validation.

Application
Selection Property
Validation Focus
Environmental vapor intrusion studies
Headspace-compatible volatility
Air-phase method calibration and sampling protocol review
Endocrine disruption screening studies
Low 3β-HSD1 activity context
Enzyme inhibition assay interpretation and structure-activity relationship review
Surfactant interface research
Controlled interfacial packing behavior
Foam stability and surface excess endpoint review
Organic-phase analytical method development
Organic-solvent solubility profile
Stock solution preparation and non-aqueous mobile-phase compatibility review

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